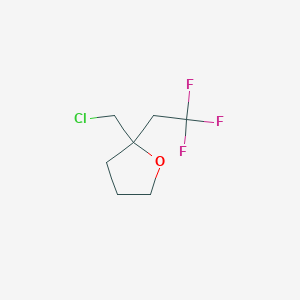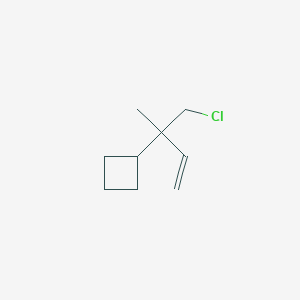
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring attached to a 1-chloro-2-methylbut-3-en-2-yl group
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: One common method to synthesize this compound involves the alkylation of cyclobutane with 1-chloro-2-methylbut-3-en-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-chloro-2-methylbut-3-en-2-yl alcohol, using a cyclizing agent like phosphorus oxychloride. This reaction is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, resulting in the replacement of the chlorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
科学的研究の応用
(1-Chloro-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with cellular targets, leading to inhibition or activation of specific pathways.
類似化合物との比較
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
(1-Chloro-2-methylbut-3-en-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
(1-Chloro-2-methylbut-3-en-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.
Uniqueness: (1-Chloro-2-methylbut-3-en-2-yl)cyclobutane is unique due to its specific ring size and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The cyclobutane ring introduces strain, making it more reactive in certain chemical transformations.
特性
分子式 |
C9H15Cl |
|---|---|
分子量 |
158.67 g/mol |
IUPAC名 |
(1-chloro-2-methylbut-3-en-2-yl)cyclobutane |
InChI |
InChI=1S/C9H15Cl/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3 |
InChIキー |
XLLIXTXXSKEDSQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)(C=C)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
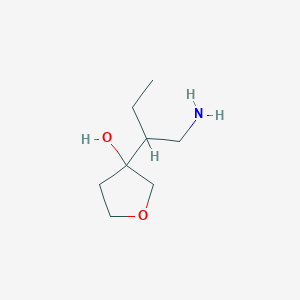
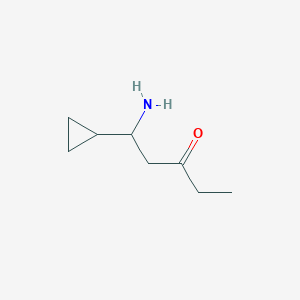
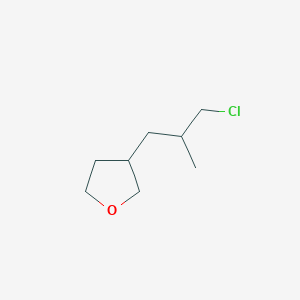
![5-(4-Fluorophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13197126.png)


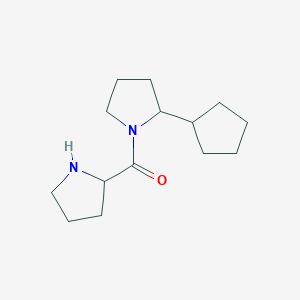
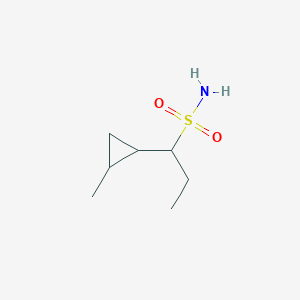
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)


